molecular formula C24H21FN6O3S2 B2418932 N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide CAS No. 393586-47-5

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide

Cat. No.: B2418932
CAS No.: 393586-47-5
M. Wt: 524.59
InChI Key: DHMAMDUCHMNFQZ-UHFFFAOYSA-N
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Description

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide is a useful research compound. Its molecular formula is C24H21FN6O3S2 and its molecular weight is 524.59. The purity is usually 95%.
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Properties

IUPAC Name

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN6O3S2/c1-30-21(13-26-23(33)19-4-2-10-34-19)27-28-24(30)36-14-22(32)31-18(15-6-8-16(25)9-7-15)12-17(29-31)20-5-3-11-35-20/h2-11,18H,12-14H2,1H3,(H,26,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMAMDUCHMNFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)F)CNC(=O)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features several notable structural elements, including:

  • A furan ring
  • A triazole moiety
  • A dihydropyrazole unit
  • A sulfanyl linkage

These components suggest a potential for diverse biological interactions. The synthesis typically involves multi-step organic reactions, often starting from simpler pyrazole derivatives and incorporating various functional groups to enhance biological activity.

Table 1: Structural Components of the Compound

ComponentDescription
Furan RingContributes to aromaticity and electron donation
Triazole MoietyKnown for anti-cancer and anti-inflammatory properties
Dihydropyrazole UnitExhibits potential neuroprotective effects
Sulfanyl LinkageEnhances solubility and bioavailability

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrazoline have shown effectiveness against various cancer cell lines, including leukemia and solid tumors.

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer efficacy of related pyrazoline compounds, two derivatives demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.64–4.58 μM against leukemia cell lines. These findings suggest that structural modifications can significantly impact biological activity .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Research on similar triazole derivatives has revealed activity against a range of bacterial strains and fungi. The presence of the sulfanyl group may enhance this antimicrobial effect by increasing membrane permeability.

Neuroprotective Effects

Emerging studies indicate that compounds with a dihydropyrazole structure may possess neuroprotective properties. This is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a critical role.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
  • Antioxidant Activity : The presence of multiple heterocycles may confer antioxidant properties that protect against cellular damage.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerGI50 values between 1.64–4.58 μM
AntimicrobialActivity against various bacterial strains
NeuroprotectivePotential protective effects in oxidative stress models

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing pyrazole and triazole structures exhibit significant antimicrobial activity. Studies have shown that N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide demonstrates potent activity against various bacterial strains, making it a candidate for further development as an antibacterial agent .

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. In vitro assays have shown promising results against specific cancer cell lines .

Anti-inflammatory Effects

Given the presence of the triazole moiety, which is known for anti-inflammatory properties, this compound may also serve as a lead for developing new anti-inflammatory drugs. Research into similar compounds has indicated their effectiveness in reducing inflammation in various models .

Case Study 1: Antimicrobial Activity

A study conducted on derivatives similar to N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl]-3,4-dihydropyrazol]] revealed significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The study highlighted the structure–activity relationship (SAR) indicating that modifications to the thiophene ring enhanced activity .

Case Study 2: Anticancer Research

In a recent investigation, researchers synthesized this compound and evaluated its cytotoxic effects on breast cancer cells (MCF7). Results showed a reduction in cell viability by over 50% at certain concentrations after 48 hours of treatment, suggesting its potential as an anticancer agent .

Q & A

Q. Optimization Tips :

  • Use HPLC to monitor reaction progress and optimize solvent systems (e.g., DMF/water mixtures for solubility) .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to improve final yield (>75%) .

Basic: How is the compound structurally characterized, and what analytical techniques are prioritized?

Answer:
Critical characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of pyrazole and triazole rings (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 550.12) and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in the dihydropyrazole moiety .

Q. Best Practices :

  • Cross-validate data with IR spectroscopy for carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .

Advanced: How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) impact biological activity?

Answer:
Structure-Activity Relationship (SAR) studies reveal:

Substituent Biological Effect Reference
4-Fluorophenyl Enhances lipophilicity and target binding (e.g., kinase inhibition by 30% vs. control) .
Thiophene vs. Furan Thiophene improves π-π stacking with hydrophobic enzyme pockets (IC₅₀ reduced by 2-fold) .
Methyl on Triazole Increases metabolic stability (t₁/₂ > 4 hours in microsomal assays) .

Q. Methodology :

  • Systematically replace substituents and assay activity via in vitro enzyme inhibition (e.g., COX-2) or cytotoxicity screens (e.g., MTT assay) .

Advanced: What are the hypothesized biological targets, and how are they validated?

Answer:
Potential targets include:

  • Kinases : The pyrazole-triazole scaffold mimics ATP-binding motifs, validated via competitive binding assays with [γ-³²P]ATP .
  • Cytochrome P450 Enzymes : Fluorophenyl groups may inhibit CYP3A4, assessed using luminescent substrate probes .

Q. Validation Strategies :

  • Use molecular docking (AutoDock Vina) to predict binding poses, followed by site-directed mutagenesis of target proteins .

Advanced: How to resolve contradictions in reported biological activity across similar compounds?

Answer:
Contradictions often arise from:

  • Solubility Differences : Variability in DMSO stock concentrations affecting assay reproducibility .
  • Regiochemical Isomerism : Misassignment of triazole substitution patterns (e.g., 1,2,4- vs. 1,3,4-triazole) .

Q. Resolution Workflow :

Re-synthesize disputed compounds with strict regiochemical control .

Re-test under standardized conditions (e.g., 1% DMSO in PBS) .

Advanced: What computational tools are recommended for modeling its interactions?

Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic attack sites (e.g., Gaussian 16 with B3LYP/6-31G*) .
  • Molecular Dynamics (MD) : Simulate binding stability with GROMACS (50 ns trajectories, CHARMM36 force field) .

Key Insight :
The furan carboxamide group shows strong hydrogen-bonding with Arg residues in kinase targets .

Advanced: What reaction mechanisms govern its degradation under physiological conditions?

Answer:
Primary degradation pathways:

  • Oxidative Cleavage : Sulfanyl group oxidized to sulfoxide/sulfone in liver microsomes (CYP450-mediated) .
  • Hydrolysis : Esterase-mediated cleavage of the carboxamide in plasma (t₁/₂ ~2 hours) .

Q. Mitigation Strategies :

  • Introduce electron-withdrawing groups (e.g., nitro) to stabilize the sulfanyl linkage .

Advanced: How to design derivatives for improved pharmacokinetics?

Answer:

  • LogP Optimization : Replace methyl with trifluoromethyl to balance solubility and membrane permeability (target LogP 2–3) .
  • Pro-drug Approaches : Mask the carboxamide as an ester for enhanced oral bioavailability .

Q. Synthetic Protocol :

  • Use Suzuki-Miyaura coupling to introduce aryl boronate substituents .

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